molecular formula C10H13NO3 B14773868 Methyl 3-amino-2-ethoxybenzoate

Methyl 3-amino-2-ethoxybenzoate

Cat. No.: B14773868
M. Wt: 195.21 g/mol
InChI Key: DFGULXBPJDKKML-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-ethoxybenzoate (C15H24N2O3, molecular weight 280.37) is an organic ester featuring a benzoate backbone substituted with an amino group at the 3-position and an ethoxy group at the 2-position. Its IUPAC name is 2-(diethylamino)ethyl 3-amino-2-ethoxybenzoate, and its CAS registry number is 1909319-26-1 . The compound is described as an oil at room temperature and is cataloged as a life science product by American Elements, though specific safety data and industrial applications remain unspecified .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-amino-2-ethoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3

InChI Key

DFGULXBPJDKKML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl 2-ethoxybenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) to facilitate the amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction kinetics and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the ethoxy group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl 3-amino-2-ethoxybenzoate belongs to the benzoate ester family. Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
Ethyl 2-methoxybenzoate C10H12O3 2-methoxy, ethyl ester 180.20 Soluble in ethanol; used in flavoring agents
Methyl salicylate C8H8O3 2-hydroxy, methyl ester 152.15 Volatile liquid; topical analgesic, fragrance
Triflusulfuron methyl ester C15H16F3N5O6S Sulfonylurea-triazine backbone 451.37 Herbicide (pesticide applications)
Methyl 4-acetamido-2-hydroxybenzoate C10H11NO4 4-acetamido, 2-hydroxy, methyl ester 209.20 Intermediate in pharmaceutical synthesis

Physical and Chemical Properties

  • Solubility: this compound’s oil-like consistency contrasts with Ethyl 2-methoxybenzoate, which is ethanol-soluble, and Methyl salicylate, which is water-insoluble but miscible with organic solvents .
  • Reactivity: The amino group in this compound enhances nucleophilic reactivity compared to methoxy- or hydroxy-substituted analogs like Methyl salicylate. This property is critical in amine-mediated coupling reactions .
  • Stability: Unlike sulfonylurea-based esters (e.g., triflusulfuron methyl ester), which degrade under acidic conditions, this compound’s stability in PPA (polyphosphoric acid) at 130–140°C suggests robustness in high-temperature syntheses .

Data Table: Comparative Analysis of Benzoate Esters

Property This compound Ethyl 2-methoxybenzoate Methyl Salicylate Triflusulfuron Methyl Ester
Molecular Weight 280.37 180.20 152.15 451.37
Substituents 3-amino, 2-ethoxy 2-methoxy 2-hydroxy Sulfonylurea-triazine
Physical State Oil Liquid Liquid Crystalline solid
Solubility Likely organic solvents Ethanol-soluble Organic solvents Limited aqueous solubility
Key Applications Life science research Flavoring agents Topical analgesic Herbicide

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